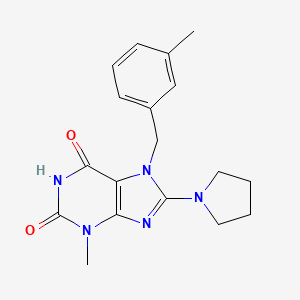
3-methyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to the compound , particularly those within the purine-dione family, involves complex chemical procedures. Studies like that of Mo et al. (2015) detail the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, indicating a multi-step process including NMR and ESI MS characterization for structural confirmation (Mo et al., 2015).
Molecular Structure Analysis
The structural determination of compounds within this chemical family often utilizes advanced techniques like NMR (1H, 13C) and X-ray crystallography. For instance, Lv et al. (2013) confirmed the molecular structure of novel pyrrolidine-2,5-dione derivatives through X-ray crystal structure determination, highlighting the importance of precise structural analysis in understanding the compound's chemical behavior (Lv et al., 2013).
Chemical Reactions and Properties
Purine-dione derivatives exhibit a variety of chemical reactions, largely dependent on their molecular structure. Rahat et al. (1974) discussed the ionization and methylation reactions of purine-6,8-diones, noting how different substituents affect their chemical behavior (Rahat et al., 1974).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application in various fields. Trilleras et al. (2008) explored the hydrogen-bonded chains and rings in related compounds, providing insights into their solid-state properties and the impact of minor substituent changes on hydrogen-bonded structures (Trilleras et al., 2008).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and functional group behavior, is essential for developing applications for these compounds. Dotsenko et al. (2012) demonstrated the construction of complex heterocyclic systems from pyridine derivatives, shedding light on the versatility of such compounds in synthetic chemistry (Dotsenko et al., 2012).
科学的研究の応用
Synthesis and Biological Activity
A series of substituted pyridines and purines containing 2,4-thiazolidinedione were designed and synthesized, focusing on their effects on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo. These studies aim at discovering new therapeutic agents, highlighting the compound's potential in pharmacological research (Kim et al., 2004).
Chemical Properties and Reactions
Research on purine-6,8-diones, including studies on their ionization and methylation reactions, provides insights into the chemical behavior of such compounds. Understanding these properties is crucial for designing compounds with desired biological activities (Rahat et al., 1974).
Antagonist and Inhibitory Activities
Compounds with structures related to "3-methyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione" have been synthesized and evaluated for their inhibitory activities, such as dipeptidyl peptidase IV (DPP-IV) inhibitors, showcasing their potential in treating diseases like diabetes (Mo et al., 2015).
Molecular Modeling and Drug Design
Studies on human adenosine A3 antagonists based on pyrido[2,1-f]purine-2,4-diones contribute to drug design by providing insights into the molecular interactions and selectivity of these compounds towards specific receptors. This research aids in developing more effective and selective therapeutic agents (Priego et al., 2008).
特性
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-6-5-7-13(10-12)11-23-14-15(21(2)18(25)20-16(14)24)19-17(23)22-8-3-4-9-22/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGKANZHZXZDGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCCC4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-[(3-methylphenyl)methyl]-8-pyrrolidin-1-ylpurine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

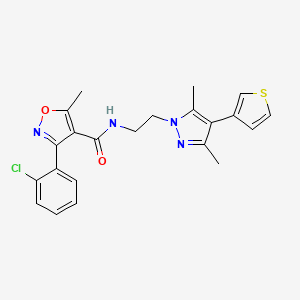
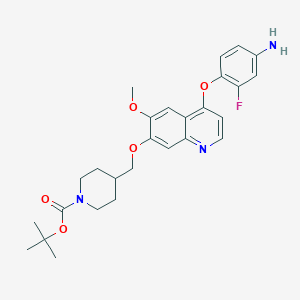
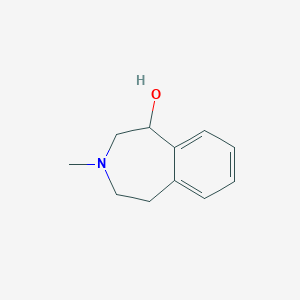

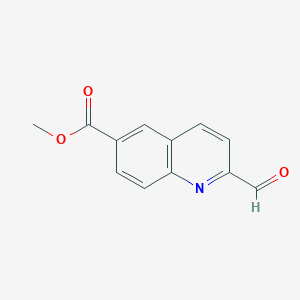
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2490100.png)
![3-[1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2490101.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2490104.png)
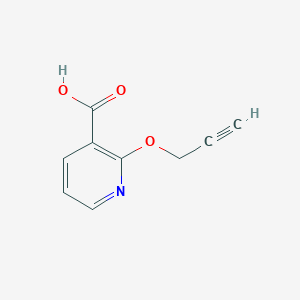
![N-(4-ethoxyphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2490106.png)
![Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B2490107.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide](/img/structure/B2490108.png)
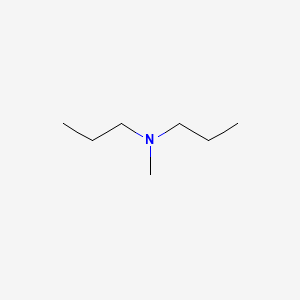
![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B2490113.png)